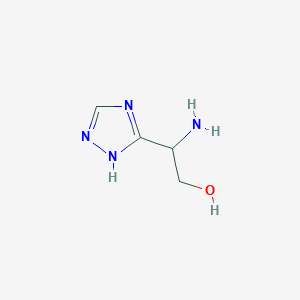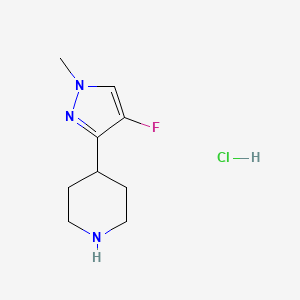
4-(4-fluoro-1-methyl-1H-pyrazol-3-yl)piperidinehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Fluoro-1-methyl-1H-pyrazol-3-yl)piperidinehydrochloride is a chemical compound that belongs to the class of fluorinated heterocyclic compounds It features a pyrazole ring substituted with a fluorine atom and a methyl group, as well as a piperidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-fluoro-1-methyl-1H-pyrazol-3-yl)piperidinehydrochloride typically involves the following steps:
Formation of the Pyrazole Core: The pyrazole ring is usually synthesized through the reaction of hydrazine with a β-diketone or β-ketoester in the presence of an acid catalyst.
Methylation: The methyl group at the 1-position is introduced using methylating agents like methyl iodide or dimethyl sulfate.
Piperidine Attachment: The piperidine ring is attached to the pyrazole core through nucleophilic substitution reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as minimizing waste and using environmentally friendly reagents, is also considered.
Analyse Chemischer Reaktionen
Types of Reactions: 4-(4-Fluoro-1-methyl-1H-pyrazol-3-yl)piperidinehydrochloride can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, and tetrahydrofuran.
Substitution: Amines, alcohols, and polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazoles or piperidines.
Wissenschaftliche Forschungsanwendungen
4-(4-Fluoro-1-methyl-1H-pyrazol-3-yl)piperidinehydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It has potential therapeutic applications in the treatment of various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and pharmaceuticals.
Wirkmechanismus
The mechanism by which 4-(4-fluoro-1-methyl-1H-pyrazol-3-yl)piperidinehydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound's binding affinity to receptors, while the piperidine ring contributes to its overall stability and bioactivity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
4-(4-Fluoro-1-methyl-1H-pyrazol-3-yl)piperidinehydrochloride is unique due to its specific structural features, such as the presence of the fluorine atom and the piperidine ring. Similar compounds include:
4-(3-Fluoro-1-methyl-1H-pyrazol-4-yl)piperidinehydrochloride
4-(4-Fluoro-1-ethyl-1H-pyrazol-3-yl)piperidinehydrochloride
4-(4-Fluoro-1-methyl-1H-pyrazol-5-yl)piperidinehydrochloride
These compounds share the pyrazole and piperidine motifs but differ in the position and nature of the substituents, leading to variations in their chemical properties and biological activities.
Eigenschaften
Molekularformel |
C9H15ClFN3 |
|---|---|
Molekulargewicht |
219.69 g/mol |
IUPAC-Name |
4-(4-fluoro-1-methylpyrazol-3-yl)piperidine;hydrochloride |
InChI |
InChI=1S/C9H14FN3.ClH/c1-13-6-8(10)9(12-13)7-2-4-11-5-3-7;/h6-7,11H,2-5H2,1H3;1H |
InChI-Schlüssel |
PWULFIXWCYAUNA-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C(C(=N1)C2CCNCC2)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


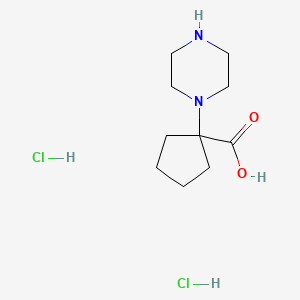
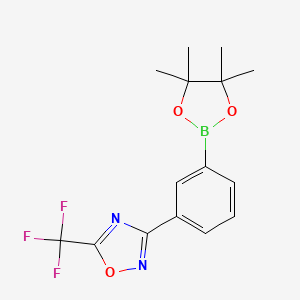
![1-{[3-Chloro-4-(trifluoromethyl)phenyl]methyl}piperazine](/img/structure/B15318363.png)
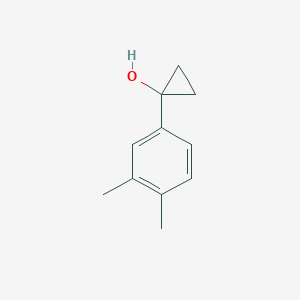
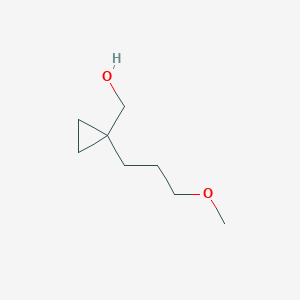
![6-Oxabicyclo[3.2.1]octan-1-ylmethanamine](/img/structure/B15318393.png)
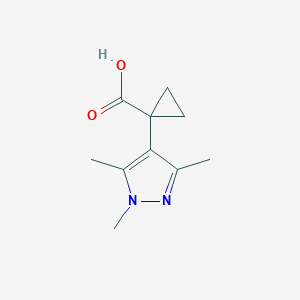
![N-benzyl-N-methyl-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B15318402.png)
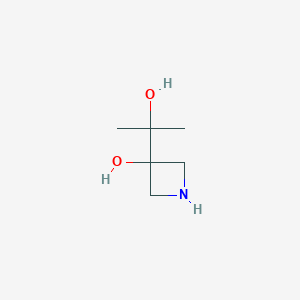
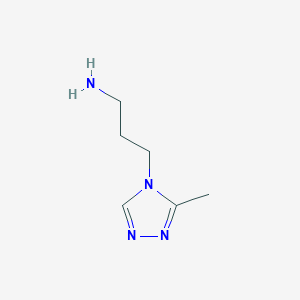
![8-Bromo-7-methylpyrazolo[1,5-a][1,3,5]triazin-4-amine](/img/structure/B15318422.png)
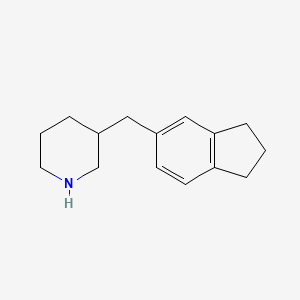
![3-(Bicyclo[2.2.1]hept-5-en-2-yl)propan-1-ol](/img/structure/B15318432.png)
